molecular formula C25H23N3O4S B2590270 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide CAS No. 451466-90-3

3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No. B2590270
CAS RN: 451466-90-3
M. Wt: 461.54
InChI Key: BBGUKOLIJKOANS-UHFFFAOYSA-N
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Description

3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C25H23N3O4S and its molecular weight is 461.54. The purity is usually 95%.
BenchChem offers high-quality 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy (PDT)

The quinazoline scaffold’s conjugation with photosensitizers opens up exciting possibilities for PDT. When exposed to light, the compound generates reactive oxygen species, selectively damaging cancer cells or pathogens. PDT is non-invasive and has minimal side effects, making it an attractive alternative to traditional therapies.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide' involves the synthesis of the quinazoline ring system followed by the introduction of the substituents at the appropriate positions. The final step involves the introduction of the carboxamide group at the 7-position of the quinazoline ring system.", "Starting Materials": [ "2-methoxybenzaldehyde", "4-methoxybenzaldehyde", "thiourea", "ethyl acetoacetate", "ammonium acetate", "ethyl chloroformate", "sodium hydroxide", "acetic anhydride", "acetic acid", "N,N-dimethylformamide", "triethylamine", "N,N-dimethylacetamide", "N,N'-dicyclohexylcarbodiimide", "4-aminobenzoic acid" ], "Reaction": [ "Step 1: Synthesis of 2-[(2-methoxyphenyl)methylidene]hydrazinecarbothioamide", "React 2-methoxybenzaldehyde with thiourea in ethanol to obtain 2-[(2-methoxyphenyl)methylidene]hydrazinecarbothioamide.", "Step 2: Synthesis of 2-[(4-methoxyphenyl)methylidene]hydrazinecarbothioamide", "React 4-methoxybenzaldehyde with thiourea in ethanol to obtain 2-[(4-methoxyphenyl)methylidene]hydrazinecarbothioamide.", "Step 3: Synthesis of 2-[(2-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide", "React 2-[(2-methoxyphenyl)methylidene]hydrazinecarbothioamide with ethyl acetoacetate in the presence of ammonium acetate to obtain 2-[(2-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide.", "Step 4: Synthesis of 2-[(4-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide", "React 2-[(4-methoxyphenyl)methylidene]hydrazinecarbothioamide with ethyl acetoacetate in the presence of ammonium acetate to obtain 2-[(4-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide.", "Step 5: Synthesis of 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester", "React 2-[(2-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide and 2-[(4-methoxyphenyl)methyl]-4-oxo-1,2-dihydroquinazoline-3-carbothioamide with ethyl chloroformate in the presence of sodium hydroxide to obtain 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester.", "Step 6: Synthesis of 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide", "React 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylic acid ethyl ester with ammonia in ethanol to obtain 3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide." ] }

CAS RN

451466-90-3

Product Name

3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Molecular Formula

C25H23N3O4S

Molecular Weight

461.54

IUPAC Name

3-[(2-methoxyphenyl)methyl]-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C25H23N3O4S/c1-31-19-10-7-16(8-11-19)14-26-23(29)17-9-12-20-21(13-17)27-25(33)28(24(20)30)15-18-5-3-4-6-22(18)32-2/h3-13H,14-15H2,1-2H3,(H,26,29)(H,27,33)

InChI Key

BBGUKOLIJKOANS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4OC

solubility

not available

Origin of Product

United States

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